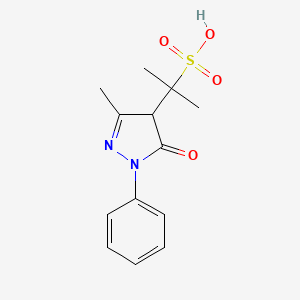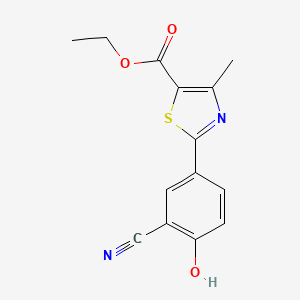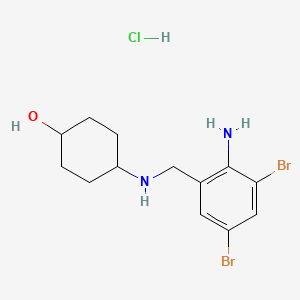
Acepromazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acepromazine hydrochloride is a phenothiazine derivative psychotropic drug primarily used in veterinary medicine as a sedative and antiemetic. It was initially used in humans during the 1950s as an antipsychotic agent but is now rarely used for this purpose. Its principal value lies in calming and quieting anxious animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acepromazine hydrochloride is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The key steps include:
Nitration: of phenothiazine to form nitrophenothiazine.
Reduction: of nitrophenothiazine to aminophenothiazine.
Alkylation: of aminophenothiazine with 3-dimethylaminopropyl chloride to form acepromazine.
Hydrochloride salt formation: by reacting acepromazine with hydrochloric acid.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using the above steps, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: Acepromazine can undergo oxidation to form its sulfoxide derivative.
Reduction: The nitro group in nitrophenothiazine is reduced to an amino group during synthesis.
Substitution: Alkylation of aminophenothiazine with 3-dimethylaminopropyl chloride is a substitution reaction.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Alkylation: 3-dimethylaminopropyl chloride in the presence of a base (e.g., sodium hydroxide).
Major Products:
Sulfoxide derivative: from oxidation.
Aminophenothiazine: from reduction.
Acepromazine: from alkylation
Aplicaciones Científicas De Investigación
Acepromazine hydrochloride has various scientific research applications:
Chemistry: Used as a model compound to study phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its sedative, antiemetic, and antipsychotic properties in veterinary medicine.
Industry: Utilized in the formulation of veterinary pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Acepromazine hydrochloride acts as an antagonist on multiple postsynaptic receptors, including:
Dopaminergic receptors (D1, D2, D3, D4): Blocking these receptors reduces psychotic symptoms and induces sedation.
Serotonergic receptors (5-HT1, 5-HT2): Provides anxiolytic and antidepressive effects.
Histaminergic receptors (H1): Contributes to its sedative and antiemetic properties.
Alpha-adrenergic receptors (alpha1, alpha2): Lowers blood pressure and induces sedation.
Muscarinic receptors (M1, M2): Causes anticholinergic effects such as dry mouth and blurred vision
Comparación Con Compuestos Similares
Chlorpromazine: Another phenothiazine derivative used in humans as an antipsychotic.
Promazine: Similar structure and used to manage schizophrenia.
Trifluoperazine: Used as an antipsychotic in humans.
Uniqueness: Acepromazine hydrochloride is unique in its primary use in veterinary medicine, particularly for its sedative and antiemetic properties in animals. Its combination of receptor antagonism provides a broad spectrum of effects, making it versatile for various veterinary applications .
Propiedades
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODNMIMTVRACLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary applications of Acepromazine hydrochloride in veterinary medicine according to the provided research?
A1: The research highlights the use of this compound as a pre-anesthetic agent in veterinary medicine. Specifically, one study [] investigated its effectiveness in combination with buprenorphine for premedicating dogs undergoing total intravenous anesthesia (TIVA) with either alfaxalone or propofol. Another study [] explored its use alongside phencyclidine hydrochloride for immobilizing walruses (Odobenus rosmarus).
Q2: How does this compound compare to other anesthetic agents mentioned in the studies in terms of recovery time?
A2: The study comparing alfaxalone and propofol for TIVA in dogs premedicated with this compound and buprenorphine [] found that dogs receiving propofol had significantly shorter times to standing and overall recovery compared to those receiving alfaxalone.
Q3: Were there any notable cardiorespiratory effects observed when using this compound as a pre-anesthetic in the canine study?
A3: The canine study [] found no significant differences in heart rate, mean arterial pressure, respiratory rate, haemoglobin oxygen saturation, or rectal temperature between dogs receiving either alfaxalone or propofol for TIVA when premedicated with this compound and buprenorphine. This suggests that this compound, in this specific combination and context, did not negatively impact these cardiorespiratory parameters.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













